1-Azido-3-iodobenzene

Description

Nomenclature and Chemical Structure

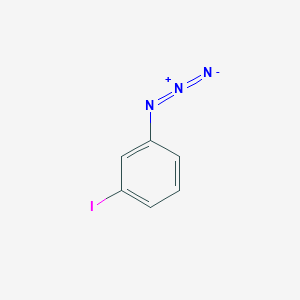

1-Azido-3-iodobenzene is systematically named according to IUPAC nomenclature. The prefix "1-azido" indicates the presence of an N₃ group at the first position of the benzene (B151609) ring, while "3-iodo" signifies an iodine atom at the third position. The compound is also known by its synonym, 3-iodophenyl azide (B81097). sigmaaldrich.comalfa-chemistry.com

The chemical structure of this compound consists of a benzene ring substituted with an azide group and an iodine atom in a meta-arrangement. This arrangement minimizes steric hindrance between the two functional groups, allowing each to participate in its characteristic reactions with minimal interference.

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | This compound sigmaaldrich.com |

| Synonym | 3-Iodophenyl azide sigmaaldrich.comalfa-chemistry.com |

| CAS Number | 54467-96-8 sigmaaldrich.comalfa-chemistry.com |

| Molecular Formula | C₆H₄IN₃ sigmaaldrich.comalfa-chemistry.comnih.gov |

| Molecular Weight | 245.02 g/mol sigmaaldrich.comalfa-chemistry.com |

| InChI Key | LWYZABCCGZNMGK-UHFFFAOYSA-N sigmaaldrich.comalfa-chemistry.com |

| Canonical SMILES | C1=CC(=CC(=C1)I)N=[N+]=[N-] alfa-chemistry.com |

Significance of Azide and Iodide Functionalities in Organic Synthesis

The synthetic versatility of this compound stems directly from the distinct reactivity of its azide and iodide functionalities. These groups serve as handles for a wide array of chemical transformations, often with high efficiency and selectivity.

The azide group (–N₃) is a cornerstone of modern organic synthesis, prized for its unique reactivity. wikipedia.org Organic azides are relatively stable yet can be readily transformed into a variety of other functional groups. nih.govbeilstein-journals.org They are particularly well-known for their participation in "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of a click reaction, allows for the facile formation of stable 1,2,3-triazole rings from azides and terminal alkynes. wikipedia.orgacs.org This reaction is exceptionally reliable and has found widespread application in drug discovery, materials science, and bioconjugation. acs.org

Beyond click chemistry, the azide group can be reduced to a primary amine (–NH₂) through methods like the Staudinger reaction or catalytic hydrogenation. wikipedia.orgnottingham.ac.uk This transformation is synthetically valuable as it allows the azide to function as a protected amine. Furthermore, aryl azides are photoactive and can be used in photoaffinity labeling to study protein-ligand interactions and for protein labeling in living cells. researchgate.netrsc.org Upon photolysis, they can generate highly reactive nitrene intermediates that can form covalent bonds with nearby molecules. researchgate.net

The iodide group (–I) on the aromatic ring makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. researchgate.net Aryl iodides are among the most reactive aryl halides in these reactions due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the metal catalyst. researchgate.netwikipedia.org This high reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. facs.website

Prominent cross-coupling reactions involving aryl iodides include the Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) reactions. organic-chemistry.orgacs.org These reactions provide powerful and versatile methods for constructing complex aromatic structures from simple precursors. fiveable.me The ability to form new bonds at the iodine-bearing carbon with high precision has made aryl iodides indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. acs.org

The bifunctional nature of this compound allows for sequential or orthogonal reactions, where one functional group can be reacted selectively while the other remains intact for a subsequent transformation. For example, a cross-coupling reaction can be performed at the iodide position, followed by a cycloaddition reaction at the azide position, enabling the rapid assembly of complex molecules. clockss.org

Historical Context of Aryl Azide and Aryl Iodide Chemistry

The chemistry of aryl azides and aryl iodides has a rich history, with key discoveries paving the way for their now widespread use in organic synthesis.

The field of aryl azide chemistry began in 1864 with the synthesis of the first aryl azide, phenyl azide, by Peter Griess. wikipedia.org This discovery opened the door to the exploration of this new class of compounds. In the 1890s, Theodor Curtius, who had previously discovered hydrazoic acid (HN₃), described the thermal rearrangement of acyl azides to isocyanates, a reaction now known as the Curtius rearrangement. wikipedia.org This reaction provided a valuable method for the synthesis of amines and their derivatives. A major advancement in the application of aryl azides came with the work of Rolf Huisgen in the mid-20th century, who extensively studied the 1,3-dipolar cycloaddition reaction between azides and alkynes. wikipedia.org The subsequent development of the copper-catalyzed version of this reaction by Sharpless and others dramatically increased its efficiency and utility, cementing the role of azides in modern "click chemistry". wikipedia.orgacs.org Initially, interest in azides was somewhat tempered by concerns over the instability of some of these compounds. wikipedia.org However, the discovery of highly reliable and selective reactions has led to a resurgence of interest, particularly in the fields of chemical biology and materials science. researchgate.net

The history of aryl iodide chemistry is intertwined with the broader development of organohalogen chemistry. The first polyvalent organoiodine compound, (dichloroiodo)benzene, was prepared by C. Willgerodt in 1886. wiley-vch.de For many years, aryl iodides were recognized as useful synthetic intermediates, for instance, in the preparation of Grignard reagents. However, their full potential was unleashed with the advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century. The pioneering work of chemists such as Heck, Suzuki, and Stille demonstrated that aryl halides, and particularly the highly reactive aryl iodides, could be efficiently coupled with a variety of organometallic reagents to form new carbon-carbon bonds. acs.org These discoveries revolutionized organic synthesis, providing unprecedented access to a vast range of biaryls, substituted styrenes, and other complex aromatic compounds. While initially dominated by the use of aryl iodides and bromides, subsequent research has focused on developing catalysts capable of activating less reactive aryl chlorides and other derivatives. acs.org Nevertheless, aryl iodides remain the benchmark for reactivity and are often the substrate of choice for challenging coupling reactions. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-azido-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-5-2-1-3-6(4-5)9-10-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYZABCCGZNMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655597 | |

| Record name | 1-Azido-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54467-96-8 | |

| Record name | 1-Azido-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azido-3-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Azido 3 Iodobenzene and Derivatives

Generation of Azide-Containing Hypervalent Iodine(III) Reagents

The direct use of azide-containing hypervalent iodine(III) reagents represents a significant advancement in azidation chemistry. These reagents can be pre-formed or generated in situ and act as efficient azide-transfer agents. An example is the development of trifunctional benziodazolone-based hypervalent azido-iodine(III) reagents, which serve as an electrophilic center, an azide (B81097) source, and a leaving group all in one molecule. researchgate.net

Utilizing Phenyliodine(III) Diacetate (PIDA) with Azide Sources

A common strategy involves the use of a stable and commercially available hypervalent iodine(III) reagent, such as phenyliodine(III) diacetate (PIDA), in combination with an azide source like trimethylsilyl (B98337) azide (TMSN₃). This combination effectively generates a more reactive iodonium (B1229267) azide species in situ, which can then react with a suitable aromatic precursor to yield the desired aryl azide. This method often proceeds under mild conditions and demonstrates good functional group tolerance.

Applications of Azidobenziodoxolones (ABX)

Azidobenziodoxolones (ABX) are cyclic hypervalent iodine reagents that serve as efficient azide sources in various organic transformations. epfl.ch These reagents offer advantages in terms of safety and reactivity compared to other azidating agents. The synthesis of ABX itself involves the oxidation of 2-iodobenzoic acid derivatives. For instance, 1-azido-1,2-benziodoxol-3-(1H)-one (ABX) can be synthesized from 2-iodobenzoic acid. acs.org

The applications of ABX are diverse and include the azidation of a wide range of substrates. They have been successfully employed in the azidation of alkanes, aldehydes, and silyl (B83357) enol ethers. For example, the use of t-butyl-substituted ABX (tBuABX) has been demonstrated in the Cu(I)-catalyzed intramolecular alkene aminoazidation to synthesize compounds like 3-(azidomethyl)-2-methoxy-3,4-dihydroisoquinolin-1(2H)-one. acs.org This highlights the utility of ABX in constructing complex nitrogen-containing heterocyclic scaffolds.

Furthermore, photoredox catalysis has expanded the applicability of ABX reagents, enabling novel ring-expansion reactions. epfl.ch This approach underscores the versatility of ABX as a tool for advanced organic synthesis.

In Situ Generation of Iodosobenzene (B1197198) and p-Toluenesulfonic Acid for α-Azidation of Ketones (Analogous to Aryl Systems)

A convenient one-pot method for the α-azidation of ketones involves the in situ generation of [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), a hypervalent iodine(III) reagent. mdpi.com This is achieved by combining iodosobenzene (PhIO) and p-toluenesulfonic acid (p-TsOH). mdpi.com The HTIB generated in situ readily reacts with ketones to form α-tosyloxy ketones as intermediates. Subsequent treatment with sodium azide (NaN₃) furnishes the desired α-azido ketones in good yields. mdpi.com

This method offers a significant advantage as it bypasses the need to pre-synthesize and isolate the HTIB reagent, which can be a multi-step process. mdpi.com The direct use of a combination of iodosobenzene and p-toluenesulfonic acid provides a more convenient and equally effective alternative for the α-azidation of a variety of ketones. mdpi.com For instance, the reaction of acetophenone (B1666503) using this in situ protocol yields α-azido acetophenone in high yield. mdpi.com

The scope of this reaction has been demonstrated with various ketones, providing a general and practical route to α-azido ketones, which are valuable synthetic intermediates. mdpi.com

| Starting Ketone | Product | Yield (%) |

| Acetophenone | α-Azido acetophenone | 80 |

| Propiophenone | α-Azidopropiophenone | 78 |

| Butyrophenone | α-Azidobutyrophenone | 75 |

| Isobutyrophenone | α-Azidoisobutyrophenone | 72 |

| Cyclohexanone | 2-Azidocyclohexanone | 69 |

Table 1: Yields of α-azido ketones prepared via in situ generation of HTIB. mdpi.com

This methodology is analogous to other systems where hypervalent iodine reagents are generated in situ for various oxidative transformations. For example, iodoarene-mediated α-tosyloxylation of ketones has been achieved using m-chloroperbenzoic acid (mCPBA) and p-toluenesulfonic acid, where the hypervalent iodine species is formed catalytically. organic-chemistry.org Similarly, the iodobenzene-catalyzed α-acetoxylation of ketones relies on the in situ formation of diacyloxy(phenyl)-λ³-iodanes using mCPBA as the terminal oxidant. nih.gov

Synthesis of Related Azidoiodobenzene Isomers

The synthesis of various isomers of azidoiodobenzene provides a range of functionalized aromatic compounds for diverse synthetic applications.

1-Azido-4-iodobenzene (B1225664) is a commonly used reagent in organic synthesis. A prevalent method for its preparation involves the diazotization of 4-iodoaniline (B139537), followed by treatment with an azide source like sodium azide. ontosight.aitpu.ru This two-step, one-pot procedure is efficient and provides the product in high yield. tpu.ru The reaction of 4-iodoaniline with sodium nitrite (B80452) and p-toluenesulfonic acid, followed by the addition of sodium azide, can yield 1-azido-4-iodobenzene in approximately 80% yield. tpu.ru Another approach involves the use of a polymer-supported dibutyltin (B87310) azide for the one-pot diazotization-azidodediazoniation of anilines, which has been shown to produce 1-azido-4-iodobenzene in 78% yield under mild conditions. scielo.br

| Starting Material | Reagents | Yield (%) |

| 4-Iodoaniline | 1. NaNO₂, p-TsOH; 2. NaN₃ | 80 tpu.ru |

| 4-Iodoaniline | Polymer-supported dibutyltin azide | 78 scielo.br |

Table 2: Synthetic yields for 1-Azido-4-iodobenzene.

Information regarding the specific synthesis of 1-azido-2-bromo-4-iodobenzene (B6188971) is less detailed in the provided search results. However, the synthesis of related bromo-iodobenzene compounds, such as 1-bromo-4-iodobenzene, is well-established and typically involves diazotization of the corresponding aniline (B41778) followed by a Sandmeyer-type reaction. chemicalbook.com It is plausible that 1-azido-2-bromo-4-iodobenzene could be synthesized from 2-bromo-4-iodoaniline (B1283091) through a similar diazotization-azidation sequence as used for other aryl azides. ontosight.ai

Considerations for Scalable Synthesis

Scaling up the synthesis of azidoiodobenzenes from the laboratory to pilot or commercial scale presents several challenges that must be carefully managed. researchgate.netddpsinc.com

Key considerations include:

Heat and Mass Transfer: Exothermic reactions, common in the synthesis of these compounds, can be difficult to control in large reactors, potentially leading to temperature gradients and safety hazards. pharmafeatures.com Efficient mixing and heat dissipation are crucial.

Process Safety: Organic azides are potentially explosive and require careful handling, especially at a larger scale. ontosight.ai The isolation of intermediates like diazonium salts should be avoided where possible, favoring one-pot procedures.

Quality Control: Maintaining high purity is essential, as even trace impurities can be amplified during scale-up, affecting the quality and safety of the final product. pharmafeatures.com

Regulatory Compliance: The entire process must be well-documented and validated to meet regulatory standards, such as Good Manufacturing Practices (GMP). iajps.comslideshare.net This includes everything from raw material sourcing to final product packaging. pharmafeatures.com

Equipment and Infrastructure: The transition to larger reactors and processing equipment requires careful planning and investment. ddpsinc.comiajps.com

Developing a robust and scalable synthesis requires a multidisciplinary approach, integrating chemistry, chemical engineering, and quality assurance to ensure a safe, efficient, and reproducible manufacturing process. researchgate.net

Gram-Scale Synthesis Considerations

The preparation of 1-azido-3-iodobenzene on a gram scale is typically achieved through a diazotization-azidation sequence starting from 3-iodoaniline (B1194756). This well-established method involves the reaction of the primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid, to form a diazonium salt. This intermediate is then quenched with an azide salt, such as sodium azide, to yield the desired aryl azide.

A representative procedure for a similar transformation on a gram scale involves the careful, portion-wise addition of sodium nitrite to a cooled acidic solution of the aniline. For instance, in the synthesis of a related iodinated aryl tetrazole, the corresponding aniline hydrochloride (7.6 kg, 24.68 mol) was suspended in water and treated with concentrated hydrochloric acid. A solution of sodium nitrite (2.2 kg, 31.88 mol) in water was then added dropwise while maintaining a low temperature (0–3 °C) to control the exothermic reaction and the stability of the diazonium salt. rsc.org After the formation of the diazonium salt is complete, the subsequent addition of sodium azide must also be performed with caution.

For the synthesis of the isomeric 1-azido-4-iodobenzene, it was noted that a significant excess of sodium azide was necessary to achieve a high yield (80%). This suggests that for a gram-scale synthesis of this compound, optimizing the stoichiometry of the reagents is a critical parameter.

A practical laboratory-scale synthesis of a related diazido compound, 1-azido-3-(azidomethyl)-5-iodobenzene, highlights a multi-step approach that can yield gram quantities of the final product. clockss.org While the direct diazotization of 3-iodoaniline is more straightforward for producing this compound itself, the synthesis of more complex derivatives may involve functional group interconversions on a pre-existing iodinated aromatic core. clockss.org

The purification of gram-scale quantities of this compound should be approached with caution. Distillation is generally avoided for organic azides due to the risk of explosive decomposition upon heating. ucsb.edu Purification is typically limited to extraction and precipitation. If chromatographic purification is necessary, it should only be considered for azides that meet certain stability criteria, such as a favorable carbon-to-nitrogen ratio. ucsb.edu

Table 1: Key Parameters for Gram-Scale Diazotization of Aryl Amines

| Parameter | Consideration | Rationale |

| Starting Material | High purity 3-iodoaniline | Impurities can lead to side reactions and complicate purification. |

| Temperature | 0–5 °C | Ensures stability of the diazonium salt intermediate and controls the exothermic reaction. rsc.org |

| Acid | Strong, non-nucleophilic acid (e.g., HCl, H₂SO₄) | Efficiently generates nitrous acid and stabilizes the diazonium salt. |

| Sodium Nitrite | Slow, portion-wise addition of a solution | Prevents dangerous temperature spikes and uncontrolled evolution of nitrogen gas. rsc.org |

| Sodium Azide | Potential need for excess reagent | May be required to drive the reaction to completion, as observed for related isomers. |

| Solvent | Typically aqueous media | Facilitates the dissolution of reagents and temperature control. rsc.orgdrhazhan.com |

| Workup | Extraction and washing | Avoids distillation; careful handling of aqueous waste containing residual azide is necessary. ucsb.edu |

Challenges in Large-Scale Preparation of Azides

The transition from gram-scale synthesis to large-scale industrial production of aryl azides like this compound introduces significant challenges, primarily centered around safety and process control.

The foremost concern is the inherent instability of organic azides and their precursors. A critical risk is the formation of hydrazoic acid (HN₃), a highly toxic and explosive substance, which can be generated if sodium azide comes into contact with acid. researchgate.netpitt.edu This necessitates strict pH control throughout the process and specialized handling of waste streams. pitt.edu Low molecular weight organic azides are often shock-sensitive and can decompose explosively, especially when subjected to heat, friction, or static discharge. ucsb.eduresearchgate.net A general rule of thumb suggests that azides with a low carbon-to-nitrogen ratio are more likely to be explosive. researchgate.net

Furthermore, the handling of large quantities of sodium azide, a potent toxin, requires stringent safety protocols to prevent exposure. ucsb.edu The potential for the formation of highly sensitive and explosive heavy metal azides means that contact with metals such as copper, lead, and brass must be scrupulously avoided in reactor design and handling equipment. ucsb.edupitt.edu The use of chlorinated solvents is also contraindicated, as they can react with azides to form dangerously unstable diazidomethane. ucsb.eduresearchgate.net

To mitigate these risks, modern chemical manufacturing is increasingly turning to continuous flow chemistry. wuxiapptec.comstolichem.comnjbio.com Flow reactors offer several key advantages for hazardous reactions like azide synthesis:

Enhanced Safety: By conducting the reaction in a small, confined volume, the amount of hazardous material present at any given time is minimized, significantly reducing the potential impact of a runaway reaction or detonation. researchgate.netstolichem.com

Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat dissipation, preventing the formation of local hot spots that could trigger explosive decomposition. njbio.com

Precise Process Control: Flow systems enable tight control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and potentially purer products with fewer side reactions. njbio.commt.com

In Situ Generation and Consumption: Hazardous intermediates, such as the diazonium salt or even hydrazoic acid under specific conditions, can be generated and immediately consumed in the next reaction step, preventing their accumulation to dangerous levels. wuxiapptec.com

This "just-in-time" approach is a paradigm shift from traditional batch processing, where large quantities of hazardous intermediates may be stored, posing a significant safety risk. stolichem.com Companies have successfully implemented flow chemistry for azide and tetrazole formation on a multi-kilogram scale, demonstrating its viability for industrial production. sailife.com

Table 2: Comparison of Batch vs. Flow Synthesis for Aryl Azides

| Feature | Batch Processing | Flow Chemistry |

| Safety | Higher risk due to large volumes of hazardous materials and intermediates. stolichem.com | Intrinsically safer due to small reactor volumes and minimal accumulation of hazardous species. wuxiapptec.comstolichem.com |

| Heat Transfer | Less efficient, potential for dangerous hotspots. | Excellent heat transfer, minimizing risk of thermal runaway. njbio.com |

| Process Control | More difficult to control temperature and mixing homogeneity. | Precise control over temperature, pressure, and residence time. mt.com |

| Scalability | Scaling up can be complex and may require significant process redesign. | Scalability is often more straightforward, achieved by running the system for longer periods or by "numbering up" (using multiple reactors in parallel). stolichem.com |

| Impurity Profile | Potential for more side products due to temperature and concentration gradients. | Often results in higher purity products due to better reaction control. njbio.com |

Reactivity and Reaction Mechanisms of 1 Azido 3 Iodobenzene

Azide (B81097) Reactivity

The azide group (-N₃) is an energy-rich functional group known for its unique reactivity, serving as a linchpin in various organic transformations. Its behavior is dominated by the extrusion of dinitrogen gas (N₂), a thermodynamically highly favorable process, and its ability to act as a 1,3-dipole.

Organic azides, including 1-azido-3-iodobenzene, are well-established precursors to highly reactive nitrene intermediates upon thermal or photochemical stimulation. scispace.comrsc.org This decomposition process involves the extrusion of a molecule of nitrogen gas (N₂), a very stable molecule, which provides a strong thermodynamic driving force for the reaction.

The decomposition can proceed through two primary pathways, yielding either a singlet or a triplet nitrene, depending on the reaction conditions. rsc.org

Photochemical Decomposition: Irradiation with UV light typically leads to the formation of the singlet nitrene, where the non-bonding electrons have opposite spins.

Thermal Decomposition: Heating the azide can lead to either the singlet or triplet nitrene. The initial product is the singlet nitrene, which can then undergo intersystem crossing to the more stable triplet ground state. rsc.org

The general mechanism for nitrene formation is as follows: Ar-N₃ + hν or Δ → Ar-N: + N₂

Once formed, the (3-iodophenyl)nitrene intermediate is highly electrophilic and can undergo several rapid subsequent reactions, including:

Intramolecular cyclization: If a suitable group is present on the ring.

Insertion into C-H or O-H bonds: A characteristic reaction of nitrenes.

Addition to alkenes: To form aziridines.

Dimerization: To form azo compounds (Ar-N=N-Ar).

The formation of a nitrene is often the rate-determining step in these transformations. scispace.comrsc.org The cross-coupling of azides with isocyanides can also proceed through a metal-catalyzed nitrene-transfer process, highlighting the versatility of azides as nitrene sources. nih.gov

Nitrene Formation Pathways

| Condition | Primary Product | Spin State | Key Characteristics |

|---|---|---|---|

| Photochemical (hν) | Singlet Nitrene | Spins Paired | Formed via an excited state; highly reactive. scispace.com |

| Thermal (Δ) | Singlet or Triplet Nitrene | Spins Paired (Singlet) or Parallel (Triplet) | Often involves a spin-allowed path to the singlet state, which may convert to the triplet ground state. rsc.org |

The azide functional group is a classic 1,3-dipole and readily participates in 1,3-dipolar cycloaddition reactions with various unsaturated systems, known as dipolarophiles. chemarticle.com This reaction is a powerful method for the synthesis of five-membered heterocyclic rings. ijrpc.comwikipedia.org

The most prominent example is the Huisgen cycloaddition, where an azide reacts with an alkyne to produce a 1,2,3-triazole. wikipedia.orgyoutube.com This reaction is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and tolerance of a wide range of functional groups. The reaction of this compound with a terminal alkyne, for instance, can be performed under thermal conditions or, more commonly, catalyzed by copper(I) salts (CuAAC), which significantly accelerates the reaction and controls the regioselectivity to exclusively yield the 1,4-disubstituted triazole isomer. ijrpc.com

The general mechanism for the concerted thermal cycloaddition is as follows: Ar-N₃ + R-C≡C-H → 1,4- and 1,5-disubstituted 1,2,3-triazoles

The frontier molecular orbital (FMO) theory is often used to rationalize the reactivity and regioselectivity of these cycloadditions. mdpi.com The reaction involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of one component with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.org

Common Dipolarophiles in Reactions with Aryl Azides

| Dipolarophile Class | Example | Product Heterocycle |

|---|---|---|

| Alkynes | Phenylacetylene | 1,2,3-Triazole |

| Alkenes | Styrene | Triazoline (often unstable) |

| Nitriles | Benzonitrile | Tetrazole |

| Organophosphorus Compounds | Triphenylphosphine (B44618) | Iminophosphorane (Staudinger Ligation) |

The electronic structure of the azide group, represented by its resonance forms, dictates its behavior towards nucleophiles and electrophiles.

Electrophilic Attack on N3: The terminal nitrogen atom (N3) is the most electron-rich and basic site, making it susceptible to electrophilic attack. For example, protonation occurs at this position.

Nucleophilic Attack on N1: The nitrogen atom bonded to the aryl ring (N1) is the most electrophilic center. However, direct nucleophilic attack on N1 of a neutral aryl azide is uncommon. More frequently, the azide group as a whole acts as an excellent nucleophile via its terminal N3 atom. masterorganicchemistry.com In specific cases, such as in activated azide systems, nucleophilic attack can occur. For instance, the reaction of an azide ion with an iminium-activated organic azide has been shown to proceed via nucleophilic attack to form a transient hexazene intermediate. nih.govnih.gov

The azide ion itself is a potent nucleophile and is commonly used to introduce the azide functionality via Sₙ2 reactions. masterorganicchemistry.com While this compound is the product of such a reaction, its own azide group can exhibit nucleophilic character in certain contexts, though its primary reactivity modes are cycloaddition and nitrene formation.

Iodine Reactivity

The iodine atom attached to the benzene (B151609) ring offers a second site for chemical modification. Its reactivity is characteristic of aryl halides and includes susceptibility to nucleophilic substitution under certain conditions and, notably, the ability to be oxidized to a hypervalent state.

The direct displacement of iodine from this compound by a nucleophile is generally difficult. Aryl halides are resistant to classical Sₙ1 and Sₙ2 reactions due to the high strength of the C(sp²)-I bond and steric hindrance. libretexts.org

However, nucleophilic aromatic substitution (SₙAr) can occur if the aromatic ring is sufficiently activated by potent electron-withdrawing groups, typically located at the ortho and/or para positions to the leaving group. libretexts.orgdiva-portal.org These groups stabilize the negative charge in the intermediate Meisenheimer complex. libretexts.org The azide group has a complex electronic effect, with an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). In the meta position relative to the iodine, the resonance effect is not operative, and the moderately electron-withdrawing inductive effect of the azide group offers only minimal activation of the ring towards SₙAr. Therefore, forcing conditions, such as high temperatures or the use of very strong nucleophiles, would be required for substitution to occur.

A key feature of organoiodine compounds is the ability of the iodine atom to exist in higher oxidation states, forming hypervalent iodine compounds. organic-chemistry.orgprinceton.edu The iodine atom in this compound can be oxidized from its standard monovalent state (I(I)) to trivalent (I(III)) or pentavalent (I(V)) states. This transformation is typically achieved using strong oxidizing agents like peracids (e.g., m-CPBA) or Oxone. organic-chemistry.org

Common hypervalent iodine(III) species that can be prepared from an iodoarene precursor include:

Iodosylarenes (Ar-IO): Polymeric solids.

Iodylarenes (Ar-IO₂): The corresponding I(V) species.

Aryliodine(III) diacetates (Ar-I(OAc)₂): Stable, crystalline solids formed by oxidation with peracetic acid in acetic acid.

(Dichloroiodo)arenes (Ar-ICl₂): Formed by reaction with chlorine gas.

These hypervalent iodine reagents are highly valuable in synthesis, acting as powerful and selective oxidizing agents and as versatile reagents for transferring ligands. nih.govacs.org The reactivity stems from the facile reductive elimination of the iodobenzene (B50100) moiety, which serves as an excellent leaving group. princeton.edu For example, an in-situ generated azide-containing hypervalent iodine(III) compound can decompose to form azide radicals, which can initiate polymerization. rsc.org The chemistry of hypervalent iodine often mirrors that of transition metals, involving processes like ligand exchange and reductive elimination. acs.org

Generation of Hypervalent Iodine Species from this compound

| Reagent(s) | Resulting Hypervalent Species (Example) | Iodine Oxidation State |

|---|---|---|

| CH₃CO₃H / CH₃COOH | 1-Azido-3-(diacetoxyiodo)benzene | +3 |

| Cl₂ | 1-Azido-3-(dichloroiodo)benzene | +3 |

| m-CPBA, heat | 1-Azido-3-iodylbenzene | +5 |

Participation in Hypervalent Iodine Chemistry

Oxidative Transformations

The iodine atom in this compound, like in other iodoarenes, can be oxidized from its monovalent state to a hypervalent iodine(III) or iodine(V) state. This transformation is significant as it dramatically alters the reactivity of the molecule, turning the iodo-group into a good leaving group and enabling a variety of synthetic applications.

The oxidation of iodoarenes is a foundational step for accessing hypervalent iodine reagents. acs.orgnih.gov Generally, this can be achieved using various oxidizing agents. For instance, the reaction of an iodoarene with reagents like meta-chloroperoxybenzoic acid (mCPBA) can lead to the formation of hypervalent iodine species. rsc.orgrsc.org In a relevant example, the reaction of o-nitroiodobenzene with mCPBA in acetic acid was found to produce a novel hypervalent iodine compound where both iodine(III) and iodine(V) moieties coexist. rsc.orgrsc.org This highlights the potential for this compound to form complex hypervalent structures upon oxidation.

These oxidized species, often referred to as aryl-λ³-iodanes, typically exhibit a trigonal bipyramidal geometry. acs.orgnih.gov The aryl group and two lone pairs of electrons occupy the equatorial positions, while the more electronegative ligands are situated at the axial positions. acs.orgnih.gov The formation of these hypervalent intermediates is crucial for the subsequent reactivity discussed in the following sections.

Ligand Exchange Reactions

Hypervalent iodine compounds derived from the oxidation of this compound can undergo ligand exchange reactions. acs.orgnih.gov In these reactions, one or more ligands attached to the iodine center are replaced by other nucleophiles. diva-portal.org This process is a key step in many synthetic transformations involving hypervalent iodine reagents.

The mechanism of ligand exchange can proceed through either an associative or a dissociative pathway. diva-portal.org The formation of tetracoordinated iodine species, which have been isolated in some cases, suggests that an associative mechanism is plausible. scripps.edu

For aryl-λ³-iodanes, the general reactivity involves the transfer of one of its ligands to a nucleophile, resulting in an arylated product and the reduction of the iodine back to its monovalent state. diva-portal.org This reductive elimination is a driving force for the reaction. diva-portal.org For instance, (difluoroiodo)arenes can undergo ligand exchange with trimethylsilyl (B98337) triflate (TMSOTf) to generate new hypervalent iodine species. nih.gov Similarly, hypervalent iodine compounds formed from this compound would be expected to react with various nucleophiles, exchanging their original ligands (e.g., acetate, trifluoroacetate (B77799) from the oxidation step) for the incoming nucleophile. This reactivity is fundamental to the role of these compounds as group transfer reagents. diva-portal.org

Table 1: Examples of Ligand Exchange in Hypervalent Iodine Compounds

| Starting Hypervalent Iodine Compound | Nucleophile/Reagent | Exchanged Ligand | Product Type |

| ArI(OAc)₂ | NaN₃ | Azide | ArI(N₃)₂ |

| ArIF₂ | TMSOTf | Triflate | ArIF(OTf) |

| ArICl₂ | Pyridine | Pyridine | [ArICl₂(py)] |

Intermolecular and Intramolecular Reactions

The unique combination of an azide and an iodo group on the same aromatic ring allows this compound to participate in a variety of complex reaction sequences.

Participation in Domino and Cascade Reactions

Domino reactions, also referred to as cascade or tandem reactions, are processes involving two or more bond-forming transformations that occur under the same reaction conditions without the need for additional reagents or catalysts. nih.govbeilstein-journals.org The subsequent reactions are a direct consequence of the functionality formed in the preceding steps. beilstein-journals.org This approach is highly efficient as it reduces the number of work-up and purification steps. beilstein-journals.org

While specific examples detailing the participation of this compound in domino reactions are not prevalent in the provided search results, its structure is amenable to such transformations. For instance, a reaction could be initiated at the iodo-position, which then triggers a subsequent reaction involving the azide group, or vice versa. An example of a cascade involving an azido-I(III) reagent is the reaction of in situ generated bis(azido)iodobenzene with acrylamides to form α-oxindoles. nih.gov This cascade is initiated by the addition of an azidyl radical to the acrylamide, followed by cyclization and oxidation. nih.gov

Such reaction sequences often begin with an intermolecular reaction, which is then followed by one or more intramolecular steps to construct the final product. nih.gov The design of cascade reactions involving this compound could lead to the rapid assembly of complex heterocyclic structures.

Radical Processes Initiated by Azidyl Radicals

The generation of azidyl radicals (N₃•) from precursors is a key step in various synthetic methodologies. nih.gov Hypervalent iodine(III) compounds bearing an azide ligand are effective sources of azidyl radicals upon thermal or photochemical induction. nih.gov

The process typically involves the in situ formation of an azido-I(III) reagent, such as by the reaction of an iodoarene precursor with an azide source in the presence of an oxidant. For example, reacting (diacetoxyiodo)benzene (B116549) with sodium azide generates azide-containing hypervalent iodine(III) compounds. rsc.org These compounds can decompose to form iodobenzene and azidyl radicals. rsc.org Similarly, bis(azido)iodobenzene, formed in situ from iodobenzene dichloride and sodium azide, can generate azidyl radicals that facilitate C-H bond homolysis. organic-chemistry.org

The generation of the azidyl radical is achieved through the homolysis of the weak I-N₃ bond in the azido-I(III) reagent. nih.gov Once formed, the highly reactive azidyl radical can participate in a variety of transformations. A common reaction is its addition to unsaturated systems like alkenes. nih.govnih.gov This addition generates a carbon-centered radical, which can then undergo further reactions, such as cyclization or trapping by another species. nih.gov

Table 2: Generation and Subsequent Reactions of Azidyl Radicals from Aryl Iodine Precursors

| Precursor System | Method of N₃• Generation | Subsequent Reaction Type | Product Class |

| PhI(OCOCF₃)₂ / TMSN₃ | In situ formation of PhI(N₃)₂ followed by homolysis | Addition to acrylamides, cyclization, oxidation | α-Oxindoles |

| PhICl₂ / NaN₃ | In situ formation of PhI(N₃)₂ followed by homolysis | H-abstraction from aldehydes | Carbamoyl azides |

| PhI(OAc)₂ / NaN₃ | In situ formation of PhI(N₃)(OAc) / PhI(N₃)₂ followed by decomposition | Initiation of polymerization | Azide-terminated polymers |

These radical processes represent a powerful strategy for C-H functionalization and the synthesis of nitrogen-containing molecules. nih.gov

Advanced Organic Reactions Involving 1 Azido 3 Iodobenzene

Click Chemistry Applications

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them exceptionally reliable for chemical synthesis. researchgate.netorganic-chemistry.org 1-Azido-3-iodobenzene is an excellent substrate for several types of click reactions, primarily due to the reactivity of its azide (B81097) moiety.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its efficiency and specificity in forming 1,2,3-triazole rings. researchgate.netnih.gov This reaction involves the [3+2] cycloaddition of an azide, such as this compound, and a terminal alkyne, catalyzed by a copper(I) species. rsc.org The resulting triazole products are stable and find widespread use in medicinal chemistry, materials science, and bioconjugation. nih.gov

The CuAAC reaction involving this compound and various terminal alkynes regioselectively yields 1,4-disubstituted 1,2,3-triazoles. frontiersin.orgsemanticscholar.orgthieme-connect.de The reaction proceeds under mild conditions, often at room temperature and in a variety of solvents, including aqueous media. organic-chemistry.orgrsc.org The general scheme for this transformation is the reaction of the azide with a terminal alkyne in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. nih.gov

A range of terminal alkynes can be coupled with this compound to produce a diverse library of triazole derivatives. The specific products depend on the structure of the alkyne used.

Table 1: Examples of 1,4-Disubstituted Triazoles Synthesized from this compound via CuAAC

| Alkyne Reactant | Product Name | Yield (%) | Reference |

| Phenylacetylene | 1-(3-iodophenyl)-4-phenyl-1H-1,2,3-triazole | High | General Reaction |

| Propargyl alcohol | (1-(3-iodophenyl)-1H-1,2,3-triazol-4-yl)methanol | High | General Reaction |

| Ethynyltrimethylsilane | 1-(3-iodophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole | High | General Reaction |

A key feature of the CuAAC reaction is its high regioselectivity, exclusively producing the 1,4-isomer. researchgate.net This is in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. rsc.org The mechanism of the copper-catalyzed reaction is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, ensuring the formation of the 1,4-disubstituted product. nih.gov

Optimization of reaction conditions can significantly impact the yield and reaction time. Factors such as the choice of copper source (e.g., CuI, CuSO₄/sodium ascorbate), the solvent system, and the presence of ligands can be fine-tuned to achieve optimal results. For instance, the use of ligands can stabilize the copper(I) catalyst and prevent side reactions. nih.gov While specific optimization studies for this compound are not extensively documented, general principles of CuAAC optimization would apply.

While homogeneous copper catalysts are highly effective, their removal from the final product can be challenging. This has led to the development of heterogeneous copper catalysts for CuAAC reactions. nih.govrsc.orgmdpi.com These catalysts, where the copper species is immobilized on a solid support (e.g., silica, polymers, magnetic nanoparticles), offer the advantage of easy separation from the reaction mixture by simple filtration, facilitating product purification and catalyst recycling. mdpi.com

Various supported copper catalysts have been shown to be effective for the cycloaddition of aryl azides with alkynes. nih.govmdpi.com These heterogeneous systems can often be reused multiple times without a significant loss of activity, making the process more cost-effective and environmentally friendly. mdpi.com The application of such catalysts to the reaction of this compound would be expected to provide the corresponding 1,4-disubstituted triazoles with the benefits of simplified workup and catalyst reusability.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful, copper-free click reaction that utilizes strained cyclooctynes as the alkyne component. magtech.com.cnnih.govnih.gov The high ring strain of the cyclooctyne (B158145) significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst. magtech.com.cnysu.am This makes SPAAC particularly valuable for applications in biological systems where the toxicity of copper is a concern. nih.gov

In a typical SPAAC reaction, this compound would react with a strained cyclooctyne, such as a dibenzocyclooctyne (DBCO) derivative, to form a stable triazole product. The rate of the reaction is highly dependent on the structure of the cyclooctyne, with more strained systems reacting faster. magtech.com.cn

Table 2: Representative Strained Alkynes for SPAAC with this compound

| Strained Alkyne | Product Type | Key Features |

| Dibenzocyclooctyne (DBCO) | Dibenzo-fused triazole | High reactivity, commonly used in bioconjugation. |

| Bicyclononyne (BCN) | Bicyclic triazole | Good balance of stability and reactivity. |

| Azacyclooctynes | Heterocyclic triazole | Tunable properties based on ring substituents. |

Azide-Staudinger Ligation

The Azide-Staudinger ligation is a bioorthogonal reaction that forms an amide bond between an azide and a specifically engineered triarylphosphine. nih.govwikipedia.org The reaction proceeds in two main steps: the initial reaction of the azide with the phosphine (B1218219) to form an aza-ylide intermediate, followed by an intramolecular rearrangement and hydrolysis to yield the final amide product and a phosphine oxide byproduct. wikipedia.orgorganic-chemistry.org

This reaction is highly chemoselective, as both the azide and phosphine moieties are largely unreactive with biological functional groups. nih.gov While not as commonly used as click cycloadditions for the synthesis of small molecules, the Staudinger ligation is a powerful tool for the chemical modification of biomolecules, such as peptides and proteins. This compound could, in principle, be utilized in a Staudinger ligation to couple with a phosphine-containing molecule, thereby introducing the 3-iodophenyl group into a larger structure. The reaction is known to proceed under mild, aqueous conditions, making it suitable for biological applications. nih.gov

Multi-component Reactions

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates substantial portions of all starting materials. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity.

A prominent example of an MCR involving substrates like this compound is the copper-catalyzed synthesis of 1,2,3-triazoles. This reaction, a cornerstone of "click chemistry," typically involves an aryl halide, a source of azide, and an alkyne. researchgate.net In a variation of this process, this compound can function as the azide component, reacting with a terminal alkyne in the presence of a suitable catalyst. However, a more common MCR approach involves the in situ formation of the aryl azide from 1,3-diiodobenzene (B1666199) or a similar precursor. For instance, a one-pot reaction can be designed with an aryl halide (e.g., iodobenzene), sodium azide, and a terminal alkyne, which proceeds through an azide-alkyne cycloaddition. researchgate.netnih.gov This methodology is highly effective for creating libraries of substituted triazoles, which are significant in medicinal chemistry and materials science. researchgate.net

| Reactant A | Reactant B | Reactant C | Catalyst | Product |

|---|---|---|---|---|

| Aryl Halide (e.g., Iodobenzene) | Sodium Azide (NaN₃) | Terminal Alkyne (R-C≡CH) | Copper(I) source | 1-Aryl-4-R-1H-1,2,3-triazole |

Transformations of the Azido (B1232118) Functionality

The azido group is a high-energy functionality that can be converted into various other nitrogen-containing groups through several key reactions.

The Staudinger reduction is a mild and efficient method for converting an azide into a primary amine. organic-chemistry.org The reaction proceeds in two steps: first, the azide reacts with a phosphine, typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate with the expulsion of nitrogen gas. wikipedia.org In the second step, this intermediate is hydrolyzed with water to yield the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.org

This reaction is highly chemoselective and tolerates a wide range of other functional groups, making it particularly useful for complex molecule synthesis. Applying this reaction to this compound results in the formation of 3-iodoaniline (B1194756), a valuable building block in pharmaceutical and materials chemistry.

| Substrate | Reagents | Product | Byproduct |

|---|---|---|---|

| This compound | 1. Triphenylphosphine (PPh₃) 2. Water (H₂O) | 3-Iodoaniline | Triphenylphosphine oxide (Ph₃PO) |

The Schmidt reaction is a process where an azide reacts with a carbonyl compound, such as a carboxylic acid or a ketone, under acidic conditions to yield an amine or an amide, respectively, with the loss of nitrogen. wikipedia.orgslideshare.net It is important to note that this reaction typically utilizes hydrazoic acid (HN₃) or, in some intramolecular cases, an alkyl azide, as the azide source that reacts with the carbonyl group. organic-chemistry.orglibretexts.org

The aryl azide functionality of this compound is generally not the direct participant in the classical intermolecular Schmidt reaction with an external carbonyl compound. Instead, the Schmidt reaction represents a method for synthesizing amines from carboxylic acids. organic-chemistry.org For example, 3-iodobenzoic acid could be converted to 3-iodoaniline using hydrazoic acid in the presence of a strong acid. The reaction is closely related to the Curtius rearrangement but differs in the in situ generation of the acyl azide intermediate from the carboxylic acid and hydrazoic acid. wikipedia.org

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide into an isocyanate, with the loss of nitrogen gas. wikipedia.orgnih.gov The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles. wikipedia.org Reaction with water leads to a primary amine (via a carbamic acid intermediate), while reaction with alcohols or amines yields carbamates or ureas, respectively. nih.gov

Similar to the Schmidt reaction, the Curtius rearrangement is not a direct transformation of the aryl azide group in this compound. It is a synthetic route that begins with a carboxylic acid. To utilize this reaction, a compound such as 3-iodobenzoic acid would first be converted to its corresponding acyl azide (e.g., via reaction with sodium azide and a chloroformate). acs.org This acyl azide then undergoes the rearrangement upon heating to form 3-iodophenyl isocyanate, which can be subsequently hydrolyzed to 3-iodoaniline. The key advantage of this method is its applicability to a wide range of aromatic carboxylic acids and its tolerance of various functional groups. acs.orgnih.gov

| Starting Material | Intermediate 1 | Intermediate 2 | Final Product (after hydrolysis) |

|---|---|---|---|

| Carboxylic Acid (R-COOH) | Acyl Azide (R-CON₃) | Isocyanate (R-N=C=O) | Primary Amine (R-NH₂) |

The Aza-Wittig reaction is the reaction of an iminophosphorane (an aza-ylide) with a carbonyl compound, such as an aldehyde or ketone, to produce an imine. wikipedia.org The iminophosphorane is the key reagent and is typically generated in situ from an organic azide via the Staudinger reaction. chem-station.com

This tandem Staudinger/Aza-Wittig reaction is a highly effective method for C=N bond formation. nih.gov In this sequence, this compound is first treated with a phosphine (e.g., PPh₃) to form the corresponding N-(3-iodophenyl)iminotriphenylphosphorane. Without isolation, this intermediate is then reacted with an aldehyde or ketone. The reaction proceeds through a four-membered oxazaphosphetane intermediate, which then collapses to form the final imine product and triphenylphosphine oxide. wikipedia.org This one-pot procedure is a valuable tool for synthesizing a wide variety of substituted imines, which are themselves important intermediates for the synthesis of amines and nitrogen-containing heterocycles. scispace.com

| Azide | Phosphine | Carbonyl Compound (R¹R²C=O) | Product |

|---|---|---|---|

| This compound | Triphenylphosphine (PPh₃) | Aldehyde (R¹=Alkyl/Aryl, R²=H) or Ketone (R¹, R²=Alkyl/Aryl) | N-(3-Iodobenzylidene)amine or N-(3-Iodophenyl)ketimine |

The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. wikipedia.org Organic azides are excellent 1,3-dipoles that can react with the carbon-nitrogen triple bond of nitriles (the dipolarophile) to synthesize tetrazole rings.

In this reaction, the azido group of this compound attacks a nitrile (R-C≡N). The reaction is often facilitated by a Lewis or Brønsted acid catalyst, which activates the nitrile towards nucleophilic attack. The cycloaddition proceeds to form a 1,5-disubstituted or a 1,4-disubstituted tetrazole, with the 3-iodophenyl group attached to one of the nitrogen atoms of the tetrazole ring. Tetrazoles are important compounds in medicinal chemistry, often serving as bioisosteres for carboxylic acids.

| 1,3-Dipole | Dipolarophile | Conditions | Product |

|---|---|---|---|

| This compound | Nitrile (R-C≡N) | Heat, Acid Catalyst (e.g., ZnBr₂) | 1-(3-Iodophenyl)-5-R-1H-tetrazole and/or 2-(3-Iodophenyl)-5-R-2H-tetrazole |

Transformations of the Iodo Functionality

The iodo group of this compound serves as a versatile handle for introducing molecular complexity through various carbon-carbon and carbon-heteroatom bond-forming reactions. Its susceptibility to oxidative addition and its ability to be converted into a hypervalent state make it a key functional group for advanced organic transformations.

Cross-Coupling Reactions (e.g., Sonogashira Coupling in conjunction with click reactions)

The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgyoutube.com In the context of this compound, the iodo substituent readily participates in the catalytic cycle, allowing for the facile introduction of an alkyne moiety onto the benzene (B151609) ring while preserving the azide group.

The resulting product, a 1-azido-3-(alkynyl)benzene derivative, is a valuable intermediate for further functionalization. The presence of both an azide and an alkyne functionality within the same synthetic pathway opens the door for subsequent intramolecular or, more commonly, intermolecular cycloaddition reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient route to 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov

This two-step sequence, combining a Sonogashira coupling with a click reaction, allows for the modular synthesis of complex triazole-containing aromatic structures from simple precursors. A one-pot, three-step protocol involving Sonogashira coupling, in-situ desilylation (if using a protected alkyne), and subsequent cycloaddition has been developed to streamline the synthesis of 1,2,3-triazoles, minimizing work-up procedures and avoiding the handling of potentially unstable intermediates. nih.gov

Table 1: Illustrative Two-Step Synthesis of 1,2,3-Triazoles via Sonogashira Coupling and Click Reaction

| Step | Reactant 1 | Reactant 2 | Catalysts/Reagents | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 (Sonogashira) | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-Azido-3-(phenylethynyl)benzene | >90 (Typical) |

| 2 (Click Reaction) | 1-Azido-3-(phenylethynyl)benzene | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | 1-Benzyl-4-(3-azidophenyl)-5-phenyl-1H-1,2,3-triazole | High (Typical) |

| 1 (Sonogashira) | This compound | Ethynyltrimethylsilane | Pd(PPh₃)₄, CuI, Et₃N | (3-Azidophenylethynyl)trimethylsilane | >90 (Typical) |

| 2 (Click Reaction after desilylation) | 1-Azido-3-ethynylbenzene | Propargyl Alcohol | CuSO₄·5H₂O, Sodium Ascorbate | (1-(3-Azidophenyl)-1H-1,2,3-triazol-4-yl)methanol | High (Typical) |

Oxidative Functionalization using Hypervalent Iodine Reagents

The iodine atom in this compound can be oxidized from its monovalent state to a hypervalent iodine(III) or iodine(V) state. organic-chemistry.org This transformation generates powerful and versatile oxidizing and group-transfer reagents. tandfonline.comnih.gov Common oxidants for this purpose include meta-chloroperoxybenzoic acid (mCPBA), sodium perborate, or Oxone. organic-chemistry.org The resulting hypervalent iodine compounds, such as (diacetoxyiodo)arenes or [bis(trifluoroacetoxy)iodo]arenes, are characterized by a highly electrophilic iodine center and labile ligands. nih.gov

When this compound is subjected to such oxidation, it is converted into a reagent like 1-azido-3-(diacetoxyiodo)benzene. This species retains the azido group while possessing the potent reactivity of a hypervalent iodine(III) compound. These reagents are known to mediate a wide range of transformations, including the oxidation of alcohols and amines, α-functionalization of carbonyl compounds, and the synthesis of heterocyclic structures. tandfonline.comresearchgate.net

A key application of hypervalent iodine compounds is in atom-transfer reactions. tandfonline.com For instance, azide-containing hypervalent iodine(III) reagents, generated in situ, can act as sources of electrophilic azides or azido radicals, enabling the azidation of various substrates. acs.org The reaction of an iodoarene with sodium azide in the presence of an oxidant like PhI(OAc)₂ can generate an intermediate PhI(N₃)(OAc), which then serves as an azidating agent. rsc.org This strategy allows the iodo-azido functionality of the oxidized this compound derivative to participate in complex bond-forming cascades, significantly enhancing its synthetic utility.

Table 2: Oxidative Functionalization Pathways for this compound

| Oxidizing System | Hypervalent Iodine Intermediate | Subsequent Reaction Type | Potential Product Class |

|---|---|---|---|

| m-CPBA, Acetic Acid | 1-Azido-3-(diacetoxyiodo)benzene | Oxidation of Alkenes | Azido-substituted Epoxides or Diols |

| Oxone, Trifluoroacetic Acid | 1-Azido-3-[bis(trifluoroacetoxy)iodo]benzene | Oxidative Dearomatization of Phenols | Azidoaryl-substituted Cyclohexadienones |

| Sodium Perborate, Acetic Acid | 1-Azido-3-(diacetoxyiodo)benzene | α-Tosyloxylation of Ketones (with p-TsOH) | α-Tosyloxy Ketones bearing an Azidoaryl group |

| PhI(OAc)₂, NaN₃ | Mixed 1-Azido-3-[azido(acetoxy)iodo]benzene | Azidation of Alkenes or Amines | Diamines or Vicinal Diazides |

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like 1-azido-3-iodobenzene. These calculations provide valuable information about molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding the molecule's reactivity.

The electronic properties of this compound are also of significant interest. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding its chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. wikipedia.org

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to understand the distribution of electron density and the nature of bonding within the molecule. For this compound, NBO analysis can elucidate the charge distribution on the azido (B1232118) and iodo substituents and the phenyl ring, providing a more detailed picture of its electronic structure and potential sites for nucleophilic or electrophilic attack.

Table 1: Predicted Geometric and Electronic Parameters for this compound (Illustrative)

| Parameter | Predicted Value | Significance |

| C-I Bond Length | ~2.10 Å | Influences the ease of iodine-related reactions. |

| C-N (azide) Bond Length | ~1.40 Å | Affects the stability and reactivity of the azido group. |

| N-N (azide) Bond Lengths | ~1.25 Å (Nα-Nβ), ~1.15 Å (Nβ-Nγ) | Asymmetry is characteristic of the azide (B81097) functionality. |

| C-N-N Bond Angle | ~115° | Contributes to the overall geometry of the substituent. |

| HOMO Energy | (Specific value would require calculation) | Indicates electron-donating ability. |

| LUMO Energy | (Specific value would require calculation) | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | (Specific value would require calculation) | Relates to chemical reactivity and stability. wikipedia.org |

Note: The values in this table are illustrative and based on general knowledge of similar compounds. Precise values would require specific DFT calculations for this compound.

Investigation of Reaction Mechanisms

Computational studies are instrumental in unraveling the complex reaction mechanisms involving this compound. These investigations can map out potential energy surfaces, identify transition states, and characterize reactive intermediates, providing a dynamic view of chemical reactions.

Role of Azido Group as Directing or Migrating Group

The azido group can play a significant role in directing the outcome of chemical reactions. In certain contexts, it can act as a directing group, influencing the regioselectivity of incoming reagents. While direct evidence for the azido group acting as a directing group in this compound is not prevalent in the provided search results, studies on allylic azides have shown that the azido group can coordinate with reagents and influence the stereochemical outcome of a reaction. organic-chemistry.org This directing effect is often attributed to the Lewis basicity of the nitrogen atoms.

Furthermore, the azido group can also participate as a migrating group in certain rearrangements. Although less common than other functionalities, the potential for azide migration exists under specific reaction conditions, leading to the formation of new molecular skeletons. Computational studies can be employed to calculate the energy barriers associated with such migrations and determine their feasibility compared to other reaction pathways.

Intermediacy of Azidyl Radicals

A key aspect of the reactivity of aryl azides, including this compound, in the presence of hypervalent iodine reagents is the formation of azidyl radicals (N₃•). wuxiapptec.comnih.gov Mechanistic studies suggest that species such as bis(azido)iodobenzene can be formed in situ, which then generate azidyl radicals. organic-chemistry.org These highly reactive intermediates can participate in a variety of transformations, including additions to unsaturated bonds and hydrogen atom abstraction. The generation of azidyl radicals from azido-iodine(III) species often occurs through the homolysis of the weak I-N₃ bond. wuxiapptec.com

The involvement of azidyl radicals is often confirmed experimentally through radical trapping experiments, for instance, using TEMPO. organic-chemistry.org Computational studies can further support these findings by calculating the bond dissociation energies of the I-N₃ bond and mapping the potential energy surface for radical formation and subsequent reactions.

Characterization of Reactive Intermediates

The direct observation and characterization of reactive intermediates are often challenging due to their transient nature. However, a combination of spectroscopic techniques and computational chemistry can provide valuable information about their structure and properties. In reactions involving this compound, potential reactive intermediates include not only azidyl radicals but also nitrenes, which can be formed upon photolysis or thermolysis of the azide with the extrusion of dinitrogen.

Computational methods can be used to predict the spectroscopic signatures (e.g., vibrational frequencies, electronic absorption spectra) of these intermediates, aiding in their experimental identification. For instance, the oxidation of 1-aminobenzotriazole (B112013) with iodobenzene (B50100) diacetate has been shown to proceed through nitrene intermediates. researchgate.net Similar intermediates could be anticipated in reactions of this compound under oxidative conditions.

Conformational Analysis and Stereoselectivity

Conformational analysis of this compound is essential for understanding its three-dimensional structure and how this influences its reactivity. The rotation around the C-N and C-I bonds will have specific energy profiles, with certain conformations being more stable than others. These conformational preferences can play a crucial role in stereoselective reactions, where the spatial arrangement of the molecule dictates the approach of reagents and thus the stereochemical outcome of the product.

While specific studies on the conformational analysis and stereoselectivity of this compound are not detailed in the provided search results, general principles of stereocontrol in organic reactions apply. Aromatic interactions, such as those that could occur between the phenyl ring of this compound and a reagent or catalyst, can be a significant factor in controlling stereoselectivity. dntb.gov.ua Computational modeling can be used to explore the different conformational isomers and their relative energies, as well as to model the transition states of stereoselective reactions to understand the origins of the observed selectivity.

Applications of 1 Azido 3 Iodobenzene in Chemical Biology and Medicinal Chemistry

Photoaffinity Labeling and Probes for Protein Structure

Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize the binding partners of small molecules within complex biological systems. nih.govdomainex.co.uknih.gov This method relies on a chemical probe that contains a photoreactive group, which upon irradiation with UV light, forms a highly reactive intermediate capable of forming a covalent bond with nearby molecules, typically proteins. domainex.co.uknih.gov The aryl azide (B81097) functionality of 1-azido-3-iodobenzene serves as an effective photoreactive group for this purpose. domainex.co.uk

Upon exposure to UV light, the azido (B1232118) group in this compound is converted into a highly reactive nitrene intermediate. This nitrene can then insert into C-H or N-H bonds in the vicinity of the binding site of a target protein, leading to the formation of a stable covalent bond. researchgate.net The iodine atom on the phenyl ring provides a handle for further modifications, such as the attachment of a reporter tag (e.g., biotin (B1667282) or a fluorophore) or a linker for enrichment and subsequent identification of the labeled protein by techniques like mass spectrometry. nih.gov

The general workflow for using a this compound-based photoaffinity probe involves:

Probe Design and Synthesis: The this compound core is incorporated into a molecule of interest, such as a known ligand or a potential drug candidate.

Incubation with the Biological Sample: The probe is introduced to a complex biological mixture, like a cell lysate or even intact cells, allowing it to bind to its target protein(s). nih.gov

UV Irradiation: The sample is exposed to UV light to activate the azide group and induce covalent cross-linking to the target protein. domainex.co.uk

Enrichment and Identification: The covalently labeled protein is then enriched using the reporter tag and identified using proteomic techniques. nih.gov

This approach allows for the identification of specific protein targets of bioactive molecules and can provide valuable insights into the structure of ligand-binding sites. nih.gov

| Feature of this compound | Role in Photoaffinity Labeling | Reference |

| Aryl Azide Group | Photoreactive moiety that forms a reactive nitrene upon UV irradiation. | domainex.co.uk |

| Iodine Atom | Site for attachment of reporter tags (biotin, fluorophores) or linkers for enrichment. | nih.gov |

| Covalent Bond Formation | Enables irreversible capture of target proteins for identification. | nih.gov |

Bioconjugation Strategies utilizing Click Chemistry

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and form only inoffensive byproducts. organic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction and is widely used in bioconjugation. wikipedia.org The azide group of this compound makes it a suitable reagent for click chemistry-based bioconjugation strategies. sigmaaldrich.com

In these strategies, this compound can be used to introduce an azide handle onto a biomolecule of interest. This azide-modified biomolecule can then be chemoselectively ligated to another molecule containing a terminal alkyne group through the CuAAC reaction, forming a stable triazole linkage. nih.gov The iodine atom can be further functionalized before or after the click reaction, adding another layer of versatility.

Metabolic glycan engineering is a technique used to introduce chemical reporters into glycans in living cells. nih.govnih.gov This is achieved by providing cells with unnatural sugar precursors that bear a bioorthogonal functional group, such as an azide. uni-konstanz.de These azido-sugars are metabolized by the cell and incorporated into glycoproteins and other glycoconjugates. nih.gov

While this compound is not a sugar itself, it can be used in the synthesis of more complex probes that can be targeted to glycans or in the development of detection reagents. For instance, a molecule containing the 1-azido-3-iodophenyl moiety could be designed to interact with specific lectins (carbohydrate-binding proteins), and the azide could then be used for "clicking" on a fluorescent dye for imaging purposes. The general principle involves the metabolic labeling of cellular glycans with an azide-containing sugar, followed by the reaction of the azide with an alkyne-bearing probe, a reaction facilitated by click chemistry. rsc.org

Activity-based protein profiling (ABPP) is a chemical proteomic technology that utilizes chemical probes to assess the functional state of enzymes in complex biological systems. nih.govwikipedia.org These activity-based probes (ABPs) typically consist of a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a linker, and a reporter tag. nih.gov

The azide group is a commonly used reporter tag in ABPs. wikipedia.org After the ABP has labeled its target enzyme, the azide tag can be used to attach a fluorescent dye or a biotin handle via click chemistry, allowing for visualization or enrichment of the labeled proteins. nih.gov this compound can serve as a building block in the synthesis of such ABPs, where the azido group acts as the reporter handle and the iodophenyl ring can be part of the linker or scaffold of the probe. This enables the detection and identification of active enzymes in a proteome, which is valuable for drug discovery and diagnostics. rsc.orgyoutube.com

| Application | Role of Azide Group | Enabling Chemistry | Reference |

| Glycan Imaging | Bioorthogonal handle for attaching imaging agents. | Click Chemistry | nih.govuni-konstanz.de |

| Activity-Based Protein Profiling | Reporter tag for detection and enrichment of labeled enzymes. | Click Chemistry | nih.govwikipedia.org |

Carbohydrate microarrays are powerful tools for studying carbohydrate-protein interactions in a high-throughput manner. nih.govrsc.org These arrays consist of a series of carbohydrates immobilized on a solid support. The construction of these microarrays often relies on efficient and specific immobilization chemistries. nih.gov

Click chemistry has emerged as a robust method for attaching carbohydrates to microarray surfaces. nih.gov In this approach, the surface of the microarray slide is functionalized with terminal alkynes. Azide-modified carbohydrates can then be "clicked" onto the surface via the CuAAC reaction. This compound can be used to synthesize linkers that connect the carbohydrate to the azide functionality, facilitating the site-specific immobilization of the glycans. biomaterials.org This ensures a uniform presentation of the carbohydrates on the microarray, which is crucial for obtaining reliable binding data. nih.gov

The modification of peptides and nucleic acids with specific labels or functional groups is essential for a wide range of applications in chemical biology, including the study of their structure, function, and interactions. nih.govgoogle.com Click chemistry provides a highly efficient and selective method for these modifications. rsc.org

By incorporating an azide group into peptides or nucleic acids, researchers can readily attach other molecules, such as fluorophores, affinity tags, or drug molecules, that contain a terminal alkyne. nih.govgenscript.com this compound can be utilized in the synthesis of azide-containing amino acid or nucleoside analogues that can be incorporated into peptides and nucleic acids during solid-phase synthesis. patexia.com The resulting azide-modified biomolecules are stable and can be chemoselectively functionalized using click chemistry in the presence of other functional groups.

Drug Discovery and Lead Compound Generation

The process of drug discovery often begins with the identification of "hit" compounds from large chemical libraries, which are then optimized to generate "lead" compounds with improved potency and drug-like properties. youtube.comresearchgate.net this compound can contribute to this process in several ways.

As a versatile chemical scaffold, this compound can be used in the synthesis of diverse compound libraries. nih.govresearchgate.net The azide and iodo groups can be independently modified through various chemical reactions, allowing for the rapid generation of a wide range of analogues. For example, the azide can be reduced to an amine, which can then be acylated or alkylated, while the iodine can participate in cross-coupling reactions to introduce different substituents. These libraries can then be screened in high-throughput assays to identify new hit compounds. youtube.com

Bioisosteric Replacements (e.g., Bicyclo[1.1.1]pentane unit)